Product packaging for Benzyl 2-fluoro-4-iodobenzoate(Cat. No.:)

Benzyl 2-fluoro-4-iodobenzoate

Cat. No.: B8173120
M. Wt: 356.13 g/mol
InChI Key: PJHBRCLAVKBDJL-UHFFFAOYSA-N
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Description

Benzyl 2-fluoro-4-iodobenzoate is a high-purity chemical intermediate designed for research applications in medicinal chemistry and organic synthesis. While specific studies on this exact compound are limited, its structure incorporates multiple functional groups—an ester-protected carboxylic acid, a fluorine atom, and an iodine atom—that are highly valuable in constructing complex molecules . The iodine substituent serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is widely used to create carbon-carbon bonds with alkynes for synthesizing complex structures like isocoumarins and phthalides . The presence of the fluorine atom can significantly alter the compound's electronic properties, metabolic stability, and binding affinity, making it a key feature in the development of agrochemicals and pharmaceuticals . The benzyl ester group offers a protected form of the carboxylic acid, which can be selectively deprotected at a later stage of a synthetic sequence. Researchers can leverage this multi-functional reagent as a key scaffold in drug discovery projects, material science, and the development of new synthetic methodologies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10FIO2 B8173120 Benzyl 2-fluoro-4-iodobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-fluoro-4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO2/c15-13-8-11(16)6-7-12(13)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHBRCLAVKBDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance and Research Trajectories of Halogenated Benzoate Esters in Contemporary Organic Chemistry

Halogenated benzoate (B1203000) esters are a class of organic compounds that play a crucial role in modern organic chemistry. wikipedia.orgpressbooks.pub The presence of halogen atoms on the benzene (B151609) ring significantly influences the molecule's reactivity and physical properties. acs.orgnih.gov This makes them valuable intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic properties. nih.govrsc.org

The carbon-halogen bond provides a reactive site for various organic transformations. acs.orgnih.gov For instance, the iodine atom in iodo-substituted benzoates is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. rsc.orgnih.gov These reactions are fundamental for creating new carbon-carbon bonds, a key process in building molecular complexity. The fluorine atom, on the other hand, can alter the electronic properties of the molecule and enhance its metabolic stability and binding affinity in biological systems. ethz.ch

Research in this area often focuses on leveraging the distinct reactivity of different halogens. For example, the iodine atom can be selectively targeted in a reaction while the more stable carbon-fluorine bond remains intact. This differential reactivity is a powerful tool for synthetic chemists, allowing for the stepwise construction of complex molecules. researchgate.net

Rationale for Focused Academic Inquiry into Benzyl 2 Fluoro 4 Iodobenzoate

The specific arrangement of substituents in Benzyl (B1604629) 2-fluoro-4-iodobenzoate makes it a particularly interesting subject for academic study. The ortho-fluoro group, adjacent to the ester, can influence the conformation and reactivity of the ester itself. The iodine atom at the para-position is well-suited for a variety of cross-coupling reactions, making the compound a versatile precursor for a range of derivatives. ossila.com

The combination of these features in a single molecule allows for a multi-step synthetic strategy where each part of the molecule can be modified selectively. For instance, the benzyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups. wikipedia.org Simultaneously, the iodo group can be used as a handle for introducing new substituents via cross-coupling reactions. mdpi.com

This multi-functional nature makes Benzyl 2-fluoro-4-iodobenzoate a valuable tool for creating libraries of novel compounds for drug discovery and materials science research. nih.govcaymanchem.com The ability to systematically modify the structure allows researchers to investigate how different chemical groups affect the biological activity or physical properties of the resulting molecules.

Current State of Research and Emerging Areas for Benzyl 2 Fluoro 4 Iodobenzoate Derivatives

Esterification Pathways for Benzyl (B1604629) 2-fluoro-4-iodobenzoate Synthesis

The formation of the ester linkage in Benzyl 2-fluoro-4-iodobenzoate can be achieved through several distinct synthetic routes, each with its own set of reagents and conditions. These pathways include the direct reaction of the carboxylic acid and alcohol, the use of more reactive acyl halides or activated esters, and transesterification from a pre-existing ester.

Direct Esterification Approaches from 2-fluoro-4-iodobenzoic Acid and Benzyl Alcohol

The most straightforward method for synthesizing this compound is the direct esterification of 2-fluoro-4-iodobenzoic acid with benzyl alcohol. vulcanchem.com This reaction, a classic Fischer-Speier esterification, typically requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the nucleophilic benzyl alcohol. Common catalysts include strong mineral acids like sulfuric acid or p-toluenesulfonic acid. To drive the reaction equilibrium towards the product, water, a byproduct of the reaction, is usually removed through azeotropic distillation.

Alternatively, milder, modern catalytic systems can be employed. For instance, N-bromosuccinimide (NBS) has been shown to catalyze the esterification of various aryl acids, including 2-iodobenzoic acid and 4-fluorobenzoic acid, with alcohols under relatively mild conditions (e.g., 70°C). mdpi.com While not specifically documented for this compound, this method presents a viable alternative to traditional acid catalysis. Zirconium-based catalysts have also been developed for esterification, offering moisture tolerance and circumventing the need for water scavengers. nih.gov

Table 1: Comparison of Direct Esterification Conditions for Benzoate (B1203000) Synthesis

Catalyst System Reagents Conditions Typical Yield Reference
Fischer-Speier 2-Fluoro-4-iodobenzoic acid, Benzyl alcohol, H₂SO₄ Reflux with water removal Moderate to High vulcanchem.com
NBS-Catalyzed 2-Iodobenzoic acid, Methanol (B129727), NBS 70°C, 20 hours 55% mdpi.com

Acyl Halide and Activated Ester Routes for this compound Formation

To achieve higher reactivity and often milder reaction conditions than direct esterification, 2-fluoro-4-iodobenzoic acid can be converted into a more reactive derivative, such as an acyl halide or an activated ester.

Acyl Halide Route: The synthesis via an acyl halide intermediate involves a two-step process. First, 2-fluoro-4-iodobenzoic acid is converted to its corresponding acyl chloride, 2-fluoro-4-iodobenzoyl chloride. smolecule.comsigmaaldrich.com This is typically accomplished by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comgoogle.com The resulting 2-fluoro-4-iodobenzoyl chloride is a highly reactive compound. smolecule.com In the second step, the acyl chloride is reacted with benzyl alcohol. This reaction is usually rapid and often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This general method is widely used for synthesizing various esters from their corresponding acyl chlorides and alcohols. publish.csiro.aunih.gov

Activated Ester Routes: Activated esters provide another pathway that avoids the harsh conditions sometimes associated with acyl chloride formation. In this approach, the carboxylic acid is converted into an ester with a good leaving group. Common examples include p-nitrophenyl (PNP) esters and 2,3,5,6-tetrafluorophenyl (TFP) esters, which are recognized as effective synthons for acylation. rsc.orgresearchgate.net Studies comparing these two have shown that PNP esters can offer high yields and are often crystalline, facilitating purification. rsc.org The synthesis involves esterifying 2-fluoro-4-iodobenzoic acid with the corresponding phenol (B47542) (e.g., 4-nitrophenol) using a coupling agent. The resulting activated ester can then be cleanly converted to this compound by reaction with benzyl alcohol.

A related strategy involves the in-situ generation of an acyl fluoride (B91410). Research has shown that pentafluoropyridine (B1199360) (PFP) can mediate the one-pot formation of esters from carboxylic acids and alcohols under mild conditions, proceeding through a transient acyl fluoride intermediate. rsc.orgresearchgate.net

Table 2: Activating Groups for Ester Synthesis

Intermediate Formation Reagent Subsequent Reaction Key Features Reference
Acyl Chloride Thionyl chloride (SOCl₂) Reaction with benzyl alcohol + base High reactivity, often high yield prepchem.compublish.csiro.au
PNP Ester 4-Nitrophenol, DCC/EDC Reaction with benzyl alcohol Stable, often crystalline intermediate rsc.orgresearchgate.net
TFP Ester 2,3,5,6-Tetrafluorophenol, DCC/EDC Reaction with benzyl alcohol Common activating group in radiochemistry rsc.org

Transesterification Strategies

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method could be used to synthesize this compound from a simpler alkyl ester, such as methyl or ethyl 2-fluoro-4-iodobenzoate, by reacting it with benzyl alcohol. The reaction is typically catalyzed by an acid or a base. To favor the formation of the desired product, a large excess of benzyl alcohol can be used, or the lower-boiling alcohol byproduct (e.g., methanol or ethanol) can be removed from the reaction mixture.

Recent advancements have introduced transition metal catalysts for this transformation. For example, a manganese-based catalytic system has been shown to be effective for the transfer hydrogenation and transesterification of various benzoate esters. rsc.org In this system, using ethanol (B145695) as the solvent and hydrogen donor can lead to transesterification. For instance, when isopropyl 2-methoxybenzoate (B1232891) was subjected to the reaction conditions in ethanol, rapid transesterification to the ethyl ester was observed. rsc.org This indicates that reacting an ester like methyl 2-fluoro-4-iodobenzoate with benzyl alcohol in the presence of such a catalyst could yield the desired benzyl ester.

Strategies for Introducing Halogen Substituents in the Benzoate Moiety

An alternative synthetic approach involves constructing the halogen substitution pattern on a pre-existing benzoate scaffold. This can be achieved either by adding the iodine atom to a fluorinated precursor or by introducing the fluorine atom to an iodinated molecule.

Regioselective Iodination of Fluorinated Benzoate Precursors

This strategy begins with a fluorinated benzoate, such as benzyl 2-fluorobenzoate, and introduces an iodine atom at the C4 position. Direct electrophilic aromatic substitution (SEAr) is a common method for iodination, but it often suffers from a lack of regioselectivity, especially in complex molecules. nih.govacs.org To overcome this, specific catalytic systems have been developed to direct the iodination to a particular position.

One highly effective method is iron(III)-catalyzed iodination using N-iodosuccinimide (NIS) as the iodine source. acs.org This system, using an in-situ generated iron(III) triflimide catalyst, allows for the efficient and highly regioselective iodination of a wide range of activated aromatic compounds under mild conditions. acs.org The directing effects of the existing substituents on the ring guide the incoming electrophilic iodine. For a 2-fluoro-substituted ring, the fluorine atom (an ortho-, para-director) and the ester group (a meta-director) would influence the final position of the iodine.

Another approach involves the activation of elemental iodine (I₂) with the powerful fluorinating agent Selectfluor. organic-chemistry.orgresearchgate.net This method has been shown to progressively introduce iodine atoms at the most electron-rich and sterically accessible positions on benzene (B151609) rings bearing bulky alkyl groups. organic-chemistry.org The choice of solvent can also be critical in directing the regioselectivity of iodination on certain substrates. researchgate.net

Table 3: Catalytic Systems for Regioselective Iodination of Arenes

Catalyst/Activator Iodine Source Substrate Type Key Feature Reference
Iron(III) Triflimide N-Iodosuccinimide (NIS) Activated arenes High regioselectivity, mild conditions acs.org
Selectfluor Elemental Iodine (I₂) Benzene derivatives with activating groups Activation of I₂ for electrophilic iodination organic-chemistry.orgresearchgate.net

Fluorination Reactions on Iodinated Benzoate Scaffolds

The converse strategy involves introducing a fluorine atom onto an iodinated benzoate, such as benzyl 4-iodobenzoate. This is generally more challenging than iodination. One of the primary methods for this transformation is through the use of hypervalent iodine reagents. An iodoarene can be converted into a (difluoroiodo)arene, such as p-TolIF₂, which then serves as a fluorinating agent. acs.org The synthesis of these hypervalent iodine(III) fluorides can be achieved by treating the iodoarene with a fluorinating agent or through ligand exchange from another hypervalent iodine compound. acs.org

Another advanced method is oxidative fluorination. Reagents like Selectfluor can be used for the oxidative fluorination of iodine(III) precursors to generate hypervalent iodine(V) fluorides, which are potent fluorinating species. beilstein-journals.org However, these reactions are complex and require careful control of conditions. The direct fluorination of aromatic C-H bonds is also an area of active research, often utilizing palladium catalysts or photoredox catalysis, but achieving high regioselectivity on a complex substrate like an iodinated benzoate remains a significant synthetic challenge. organic-chemistry.org

An in-depth analysis of the synthetic methodologies pertinent to this compound reveals a landscape rich with both classical and contemporary chemical strategies. The synthesis of this specific molecule and its analogues is intrinsically linked to the preparation of its precursors and the subsequent functionalization of its core structure. This article delves into the key synthetic reactions, from halogen exchange to construct the initial framework, to a variety of transition metal-catalyzed cross-coupling reactions that leverage the versatile aryl iodide moiety for carbon-carbon bond formation. Furthermore, it explores modern and sustainable techniques like mechanochemistry and novel synthetic strategies.

Advanced Applications and Functional Material Development Involving Benzyl 2 Fluoro 4 Iodobenzoate

Benzyl (B1604629) 2-fluoro-4-iodobenzoate as a Synthon in Complex Organic Synthesis

The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. Benzyl 2-fluoro-4-iodobenzoate, and its parent carboxylic acid, 2-fluoro-4-iodobenzoic acid, are valuable synthons due to the orthogonal reactivity of their functional groups. The carbon-iodine bond is particularly amenable to metal-catalyzed cross-coupling reactions, while the ester can be hydrolyzed or used in transesterification processes, and the aromatic ring itself can undergo further substitution.

The primary role of this compound as a precursor lies in the exceptional reactivity of its carbon-iodine bond. This bond provides a handle for introducing molecular complexity through a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, effectively enabling the construction of larger, more intricate molecular frameworks.

Furthermore, the 2-fluoro-4-iodobenzoic acid core is a well-established precursor for the synthesis of hypervalent iodine reagents. ossila.com By reacting the parent acid with reagents like potassium permanganate (B83412) or through ligand transfer reactions, catalytically active hypervalent iodine species can be generated. ossila.comchemicalbook.com These compounds, such as benziodoxole tosylates, are powerful and environmentally benign oxidizing agents used in a wide array of organic transformations, demonstrating the role of the original scaffold in creating reagents for further synthetic applications. ossila.comrsc.org

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound is an ideal starting material for the regioselective synthesis of various heterocyclic systems. The reactivity of the ortho-iodo and carboxylate groups can be harnessed to construct fused ring systems.

A notable application involves the synthesis of bioactive bicyclic heterocycles like phthalides and isocoumarins from the 4-fluoro-2-iodobenzoic acid core via palladium-catalyzed Sonogashira-type reactions with terminal alkynes. ossila.com The regioselectivity of the cyclization can be controlled by reaction temperature, yielding different heterocyclic products from the same starting materials. ossila.com Aromatic iodides are broadly employed in methodologies to build diverse heterocyclic scaffolds through transition-metal-catalyzed intramolecular or intermolecular cyclization reactions. mdpi.com

ProductReaction TypeKey ConditionsReference
IsocoumarinSonogashira Coupling / 6-endo-dig CyclizationPd Catalyst, 100 °C ossila.com
PhthalideSonogashira Coupling / 5-exo-dig CyclizationPd Catalyst, 25 °C ossila.com

The difunctional nature of this compound—possessing a reactive halogen for coupling and an ester group for polycondensation—allows for its integration into polymer backbones. This is particularly relevant for producing high-performance polymers with tailored electronic and physical properties.

One major pathway is through catalyst transfer polycondensation (CTP), a chain-growth polymerization method used for creating π-conjugated polymers. Halogenated monomers, including iodinated thiophenes, have been studied extensively in this context. rsc.org The mechanism relies on a transition metal catalyst (typically nickel-based) that "walks" along the growing polymer chain by oxidative addition into the carbon-halogen bond of the incoming monomer. rsc.org An iodo-aromatic monomer like this compound could be adapted for such polymerizations to create novel materials.

Additionally, the benzyl ester functionality allows for participation in step-growth polycondensation reactions, such as transesterification, to form polyesters. gdckulgam.edu.infarabi.university The synthesis of aromatic poly(ether-ester)s via melt-polymerization is a well-established technique where aromatic ester and ether diols are reacted to form high-molecular-weight polymers. mdpi.com By functionalizing this compound to possess a second reactive group (e.g., by converting the iodo- group to a hydroxyl or another ester via cross-coupling), it can be used as a monomer in such polycondensation processes.

Catalytic Roles and Applications

Beyond its role as a structural component, the this compound scaffold can be incorporated into molecules that themselves act as catalysts. This includes both metal-based and metal-free catalytic systems.

The performance of a transition metal catalyst is critically dependent on the steric and electronic properties of its surrounding ligands. The synthesis of custom ligands is a cornerstone of modern catalysis research. The carbon-iodine bond of this compound serves as a versatile anchor point for covalently attaching this fragment to a larger ligand scaffold. rutgers.edu

Through cross-coupling reactions, the 2-fluoro-4-iodobenzoyl moiety can be coupled with other aromatic or heterocyclic structures that contain the necessary coordinating atoms (e.g., phosphorus, nitrogen, or sulfur) to bind to a metal center. This allows for the systematic modification of a ligand's properties. For instance, the electron-withdrawing nature of the fluorine atom and the ester group can modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex. beilstein-journals.org

Coupling ReactionReagent TypeResulting BondApplication
Suzuki–MiyauraArylboronic acidC-CBuilding biaryl phosphine (B1218219) ligands
NegishiArylzinc reagentC-CCreating complex ligand backbones
Buchwald-HartwigAmineC-NSynthesizing N-heterocyclic carbene (NHC) precursors or aminophosphine (B1255530) ligands

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a sustainable alternative to traditional metal-based catalysts. Hypervalent iodine compounds are a prominent class of organocatalysts, known for their oxidative capabilities and metal-like reactivity. rsc.orgnih.gov

The 2-fluoro-4-iodobenzoate structure is a direct precursor to catalytically active hypervalent iodine species. cardiff.ac.uk The parent 2-fluoro-4-iodobenzoic acid can be oxidized to generate iodine(III) reagents like 2-iodosobenzoic acid (IBA) derivatives or iodine(V) reagents such as 2-iodoxybenzoic acid (IBX) derivatives. cardiff.ac.uk These species are highly effective organocatalysts for a range of oxidative transformations, including:

Oxidation of alcohols to aldehydes and ketones: Hypervalent iodine catalysts offer a mild and selective method for these fundamental conversions. rsc.org

Oxidative C-H functionalization: Reactions such as C-H amination to form benzolactams can be catalyzed by hypervalent iodine compounds, providing efficient routes to valuable nitrogen-containing heterocycles. cardiff.ac.uk

Functionalization of alkenes: They can catalyze various transformations of double bonds, including dihalogenation and aminofluorination. beilstein-journals.org

The development of chiral hypervalent iodine catalysts derived from structures like this compound allows for enantioselective oxidative reactions, a significant goal in modern synthetic chemistry. cardiff.ac.uk

Supramolecular Chemistry and Non-Covalent Interactions

The predictable and directional nature of non-covalent interactions is the cornerstone of supramolecular chemistry and crystal engineering. The specific arrangement of functional groups in this compound allows it to participate in a hierarchy of these interactions, including powerful halogen bonding and weaker, yet influential, aromatic stacking.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base. In this compound, the iodine atom, being large and polarizable, possesses a significant σ-hole, making it a potent halogen bond donor. This feature is instrumental in crystal engineering for guiding the assembly of molecules into desired architectures.

Research on related iodobenzene (B50100) derivatives shows that the strength of the halogen bond can be modulated by other substituents on the aromatic ring. Electron-withdrawing groups, like the fluorine atom and the ester moiety in the title compound, are expected to enhance the positive character of the σ-hole on the iodine, thereby strengthening its capacity as a halogen bond donor. In the solid state, the primary halogen bond acceptor would likely be the carbonyl oxygen of the ester group from a neighboring molecule, leading to the formation of robust C−I···O=C synthons. These interactions are highly directional and can dictate the formation of one-dimensional chains or more complex networks within the crystal lattice.

Table 1: Characteristics of Halogen Bonding in Crystal Engineering

Interaction Type Donor Atom Acceptor Atom Typical Distance (% of vdW radii) Interaction Energy (kJ/mol) Role in Supramolecular Assembly
Halogen Bond Iodine (I) Oxygen (O), Nitrogen (N) 80-95% 15-40 Primary directional force for creating chains and sheets.
Aryl-Aryl Stacking Phenyl Ring Phenyl Ring > 3.4 Å (centroid-centroid) 5-15 Secondary packing force, influences layer stacking.

| Hydrogen Bond | O-H, N-H | Oxygen (O), Nitrogen (N) | 60-80% | 15-50 | Dominant interaction in functionalized analogs, forms robust networks. |

Data is representative and compiled from general findings in supramolecular chemistry.

The molecule contains two aromatic systems: the 2-fluoro-4-iodophenyl ring and the benzyl ring. These rings can interact through π-π stacking, a non-covalent interaction crucial for the close packing of aromatic molecules in crystals. The interaction involves the electrostatic and van der Waals forces between the electron clouds of the aromatic rings.

This compound itself lacks a hydrogen bond donor and can only act as an acceptor at its ester oxygen and fluorine atoms. However, its functionalized analogs, particularly the parent 2-fluoro-4-iodobenzoic acid and the corresponding 2-fluoro-4-iodobenzamide , are excellent candidates for forming extensive hydrogen-bonding networks.

Carboxylic Acid Analogs : The parent acid, 2-fluoro-4-iodobenzoic acid, would be expected to form the classic carboxylic acid dimer synthon in the solid state. In this arrangement, two molecules are linked by a pair of strong O—H···O=C hydrogen bonds, creating a highly stable, eight-membered ring. This robust interaction is one of the most reliable and widely used tools in crystal engineering.

Amide Analogs : If the ester is converted to an amide, the resulting N-H groups provide strong hydrogen bond donors. Primary amides (R-CONH₂) can form intricate networks, while secondary amides (R-CONHR') typically form one-dimensional tapes or chains via N—H···O=C hydrogen bonds. These chains can be further organized by the aforementioned halogen bonding and π-π stacking interactions.

The design of self-assembled systems relies on the programmed interplay of multiple non-covalent interactions. This compound and its analogs serve as excellent models for this "bottom-up" approach to material design. The assembly process is hierarchical:

Primary Interaction : Strong, directional bonds (hydrogen bonds in analogs or halogen bonds in the ester) establish the primary structure, such as 1D chains or dimers.

Secondary Interaction : Weaker forces, like π-π stacking and van der Waals interactions, then organize these primary structures into higher-order 2D sheets or 3D frameworks.

By chemically modifying the core structure—for instance, changing the ester group or adding hydrogen-bonding sites—it is possible to systematically alter the balance of these interactions and thus control the final supramolecular architecture and the resulting material properties.

Radiochemical Applications in Research and Imaging Probe Development

Aryl halides are fundamental precursors in the synthesis of radiolabeled molecules for diagnostic imaging and therapy. The 2-fluoro-4-iodobenzoate scaffold is particularly well-suited for this purpose, allowing for the introduction of various radioisotopes.

This compound can be considered a key intermediate for creating radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

Precursors for ¹⁸F-Labeling (PET) : Fluorine-18 is the most widely used radionuclide for PET imaging. While direct nucleophilic substitution of the aryl iodide with [¹⁸F]fluoride is challenging, the iodo-group makes the compound an ideal precursor for more reactive intermediates. The standard approach involves converting the aryl iodide into a more active precursor, such as a diaryliodonium salt or a trimethylstannyl or boronic ester derivative. These precursors then undergo rapid reaction with [¹⁸F]fluoride to produce the desired ¹⁸F-labeled tracer. The presence of the "cold" fluorine atom on the ring does not interfere with the radiolabeling step and can be used to modulate the compound's biological properties.

Precursors for Radioiodine Labeling (SPECT/Therapy) : The compound is a direct precursor for labeling with iodine isotopes such as ¹²⁵I (for SPECT and autoradiography) and ¹³¹I (for SPECT and radiotherapy). The most efficient method for this transformation is not direct isotope exchange but rather via an intermediate. The stable iodo-compound is first converted to a trialkylstannyl (e.g., tributylstannyl) or boronic ester precursor. This intermediate is then subjected to an iododestannylation or iododeboronation reaction using [¹²⁵I]NaI or [¹³¹I]NaI and a mild oxidizing agent. This method provides high radiochemical yields and specific activities, which are crucial for producing effective radiopharmaceuticals.

Table 2: Common Strategies for Radiolabeling Aryl Iodide Precursors

Target Isotope Precursor Type Reaction Name Key Features
¹⁸F Diaryliodonium Salt Nucleophilic Radiofluorination High reactivity, fast reaction times.
¹⁸F Boronic Ester / Acid Copper-Mediated Radiofluorination Milder conditions, good functional group tolerance.
¹²⁵I / ¹³¹I Trialkylstannane Radio-iododestannylation High efficiency and specific activity, but tin precursor toxicity is a concern.

| ¹²⁵I / ¹³¹I | Boronic Ester / Acid | Radio-iododeboronation | Non-toxic alternative to stannanes, good yields. |

Strategies for Isotopic Incorporation and Characterization

The introduction of isotopes into this compound is of significant interest for mechanistic studies and in vivo imaging. The presence of iodine in the molecule provides a direct handle for radioiodination, a common strategy in the development of radiopharmaceuticals.

Radioiodination: Halogen exchange reactions are a prevalent method for incorporating iodine radionuclides into aromatic molecules. researchgate.net This typically involves the nucleophilic substitution of a non-radioactive iodine atom with a radioactive isotope, such as Iodine-123, Iodine-124, or Iodine-125. For this compound, this would involve a direct exchange of the existing iodine atom. The choice of isotope depends on the intended application; for instance, 125I is often used in research and preclinical studies to investigate pharmacokinetics and biodistribution due to its manageable half-life of 59.4 days. researchgate.net

Fluorine-18 Labeling: While direct radiofluorination of such an activated ring is challenging, the synthesis of a precursor molecule where the fluorine is replaced by a leaving group (e.g., a nitro or trimethylammonium group) would allow for the introduction of Fluorine-18. 18F is a positron emitter with a half-life of 109.8 minutes, making it ideal for Positron Emission Tomography (PET) imaging. The radiosynthesis would need to be carefully optimized to achieve a good radiochemical yield and purity of the final product. acs.org

Characterization of Isotopically Labeled Compounds: A suite of analytical techniques is essential to confirm the successful incorporation of the isotope and to ensure the purity of the final product.

Technique Purpose
High-Performance Liquid Chromatography (HPLC) To purify the labeled compound from unlabeled precursors and reaction byproducts, and to determine radiochemical purity.
Mass Spectrometry (MS) To confirm the identity of the labeled compound by determining its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy To verify the chemical structure of the labeled compound, although this is more commonly performed on the non-radioactive standard.
Gamma Spectroscopy To identify and quantify the specific radioisotope incorporated into the molecule.

These characterization methods are crucial for ensuring the quality and safety of the isotopically labeled compound before its use in further studies.

Contributions to Novel Material Design

The presence of both fluorine and iodine atoms in this compound offers intriguing possibilities for the design of novel materials with tailored properties. The strong carbon-fluorine bond and the reactive carbon-iodine bond can be exploited in polymer synthesis and surface modification.

This compound could serve as a monomer or a functionalizing agent in polymer synthesis. The iodine atom provides a site for cross-coupling reactions, such as Suzuki or Sonogashira coupling, which could be used to incorporate the fluorinated benzoate (B1203000) moiety into a polymer backbone. This would result in a polymer that combines the properties of the main chain with the unique characteristics imparted by the fluorine atom.

Property Conferred by Fluorine Potential Impact on Polymer Performance
Low Surface Energy Leads to surfaces that are water and oil repellent.
High Thermal Stability Allows the polymer to be used in high-temperature applications.
Chemical Inertness Provides resistance to degradation by a wide range of chemicals.
Low Refractive Index Useful for optical applications where low light scattering is required.

The presence of the heavier iodine atom could also influence the polymer's physical properties, such as its refractive index and X-ray absorption characteristics.

The principles of using organofluorine compounds to modify surfaces can be extended to this compound. The low surface energy associated with fluorinated compounds can be harnessed to create hydrophobic and oleophobic surfaces. core.ac.uk

Surface Modification: this compound could be chemically grafted onto a surface to alter its properties. For instance, the benzyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be used to functionalize metal oxide surfaces. Alternatively, the iodinated phenyl ring could participate in surface-initiated polymerization reactions.

Nanomaterial Integration: Functionalized surfaces with controlled wettability and chemical reactivity are crucial for the development of advanced nanomaterials. By incorporating this compound onto the surface of nanoparticles, it would be possible to tune their dispersibility in different solvents and their interaction with other materials. The presence of the iodine atom could also serve as a reactive site for further functionalization of the nanoparticles.

Analytical Methodologies for Characterization and Quantification in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of a compound by probing how it interacts with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For Benzyl (B1604629) 2-fluoro-4-iodobenzoate, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum for Benzyl 2-fluoro-4-iodobenzoate would be expected to show distinct signals for the benzylic protons (-CH₂-) and the protons on both aromatic rings. The integration of these signals would correspond to the number of protons, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent non-equivalent protons.

¹³C NMR: This analysis identifies all non-equivalent carbon atoms in the molecule, including those in the aromatic rings, the benzylic position, and the carbonyl group of the ester. The chemical shifts would confirm the presence of these functional groups.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial and highly sensitive technique. It would show a signal corresponding to the single fluorine atom on the benzoate (B1203000) ring. The chemical shift and coupling with nearby protons (if any) would definitively confirm its position.

Table 1: Predicted NMR Signals for this compound

Nucleus Predicted Chemical Shift (δ) Range (ppm) Predicted Multiplicity Assignment
¹H ~5.4 Singlet Benzylic CH₂
¹H ~7.3-7.5 Multiplet Phenyl group protons
¹H ~7.5-8.0 Multiplet Fluoroiodobenzoyl group protons
¹³C ~67 - Benzylic CH₂
¹³C ~95 - C-I (ipso-carbon)
¹³C ~128-140 - Aromatic carbons
¹³C ~160-165 (doublet) - C-F (ipso-carbon)
¹³C ~165 - Carbonyl (C=O)
¹⁹F ~(-100 to -120) Singlet or Doublet Aromatic C-F

Note: This table contains predicted data based on typical values for similar functional groups and structures, as specific experimental data for this compound is not available.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key diagnostic peaks would include a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹, and characteristic absorptions for aromatic C-H bonds, C-O stretching, and the C-F bond.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₄H₁₀FIO₂), HRMS would be used to confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass. This technique is fundamental for verifying the identity of a newly synthesized compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region (typically 200-400 nm) due to π-π* electronic transitions within the benzene (B151609) rings. The resulting spectrum can be used for quantitative analysis and as a characterization parameter.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, byproducts, or solvents, and for assessing its purity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its molecular weight, this compound is likely amenable to GC analysis. The compound would be characterized by a specific retention time under a given set of conditions (e.g., column type, temperature program).

When coupled with a mass spectrometer (GC-MS), this method not only separates the compound but also provides its mass spectrum. The mass spectrum reveals a molecular ion peak and a unique fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for unambiguous identification. This is particularly useful for identifying trace-level impurities in a sample.

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating, identifying, and quantifying individual components within a mixture. Its high resolution and sensitivity make it ideal for assessing the purity of this compound, monitoring reaction progress, and quantifying the compound in various matrices. When coupled with mass spectrometry (LC-MS), it provides an exceptionally powerful tool for both quantification and structural elucidation. rsc.org

In a typical analysis of a compound like this compound, a reverse-phase HPLC method would be developed. This involves a nonpolar stationary phase (commonly a C18 column) and a polar mobile phase. The separation is achieved by adjusting the mobile phase composition, often a gradient mixture of an aqueous solvent (like water with a formic acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol). ekb.eg For instance, a method developed for analyzing related fluorobenzoic acids utilized a gradient elution on a C18 column to achieve separation from potential impurities. ekb.eg

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. rsc.org For this compound, an electrospray ionization (ESI) source, likely operated in negative ion mode, would be effective for detecting the deprotonated molecule or adducts. This technique is highly sensitive and selective, capable of detecting analytes at nanogram-per-liter levels in complex matrices like potable water. nih.gov The mass spectrometer provides the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight. Furthermore, tandem mass spectrometry (LC-MS/MS) can be used for unambiguous identification and quantification by monitoring specific fragmentation patterns of the parent ion, a technique successfully applied to the analysis of other halobenzoates and haloacetic acids in water. nih.govresearchgate.netlcms.cz

Below is a table summarizing typical starting conditions for an HPLC method applicable to this compound, based on methods for analogous compounds.

ParameterTypical ConditionsRationale/Reference
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.2 µm)Standard for separation of moderately polar organic compounds like esters and halobenzoates. nih.gov
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape and ionization efficiency for ESI-MS. nih.gov
Mobile Phase B Acetonitrile or Methanol (B129727)Common organic solvents for reverse-phase chromatography. ekb.eg
Elution Gradient (e.g., 5% B to 100% B over 10 min)Effective for separating compounds with a range of polarities, including starting materials, product, and byproducts. ekb.eg
Flow Rate 0.2 - 0.5 mL/minTypical for analytical columns of this dimension. nih.gov
Detection UV (e.g., 254 nm) / ESI-MS (Negative Mode)The aromatic rings provide strong UV absorbance. ESI-MS offers high sensitivity and molecular weight confirmation. nih.govnih.gov

Preparative Chromatography for Isolation and Purification

Following synthesis, this compound must be isolated from unreacted starting materials, reagents, and byproducts. While techniques like crystallization are useful, preparative chromatography is often required to achieve high purity. This technique operates on the same principles as analytical HPLC but uses larger columns, higher flow rates, and larger sample injection volumes to isolate milligrams to grams of the target compound.

For benzyl esters, purification via column chromatography on a silica (B1680970) gel stationary phase is a standard and effective method. nih.govresearchgate.net The process involves dissolving the crude reaction mixture in a minimal amount of solvent and applying it to the top of a packed silica gel column. A solvent system (eluent), typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, is then passed through the column. Components of the mixture are separated based on their differential adsorption to the silica gel, allowing for the collection of pure fractions of this compound.

Alternatively, preparative reverse-phase HPLC can be employed for more challenging separations or to achieve very high purity (>99%). The conditions would be scaled up from an optimized analytical method, using a column with a wider diameter packed with the same C18 stationary phase. This method is particularly useful for separating compounds with very similar polarities.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule. nih.gov This technique provides unambiguous proof of structure, including bond lengths, bond angles, and torsional angles. For this compound, a single crystal X-ray diffraction study would confirm the connectivity of the atoms and the substitution pattern on the aromatic ring.

The process requires growing a high-quality single crystal of the compound, which can often be the most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and bombarded with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure is solved.

While the crystal structure for this compound is not publicly available, analysis of related structures, such as succinimidyl halobenzoates, provides insight into the type of data that would be obtained. researchgate.net Key structural features of interest would include the planarity of the phenyl ring, the conformation of the benzyl ester group, and any significant intermolecular interactions in the crystal lattice, such as halogen bonding involving the iodine atom or π–π stacking between aromatic rings. researchgate.net

The table below shows example data that would be generated from a crystallographic experiment, based on a reported structure for a related halobenzoate compound. researchgate.net

ParameterExample Data (for a related Succinimidyl Iodobenzoate)
Chemical Formula C11H8INO4
Crystal System Monoclinic
Space Group P21/n
a (Å) 7.975
b (Å) 11.231
c (Å) 14.542
β (˚) 98.78
Volume (ų) 1289.0

Electrochemical Methods, including Cyclic Voltammetry

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of a molecule—its ability to be oxidized or reduced. For this compound, CV would be used to determine the reduction potential associated with the carbon-iodine (C-I) bond. The electrochemical reduction of aryl halides is a well-studied process that typically involves the irreversible cleavage of the carbon-halogen bond. provectusenvironmental.com

In a CV experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly swept potential at a working electrode. The resulting current is measured as a function of the applied potential. For an aryl iodide, the voltammogram is expected to show an irreversible reduction peak at a negative potential, corresponding to the transfer of an electron to the molecule followed by the rapid cleavage of the C-I bond to form an aryl radical and an iodide ion. acs.org

Studies on a closely related compound, ferrocenylmethyl 4-iodobenzoate, showed a distinct, irreversible reduction wave for the aryl iodide cleavage at approximately -1.75 V (vs SCE). acs.org The presence of the electron-withdrawing ester group makes the reduction more favorable (less negative potential) compared to unsubstituted iodobenzene (B50100). acs.org A similar behavior would be anticipated for this compound, with the potential being influenced by the additional electron-withdrawing fluorine atom. This information is valuable for understanding the molecule's electronic properties and for designing potential synthetic transformations involving electrochemical or chemical reduction. acs.org

Analyte (Analogue)MethodKey FindingPotential (vs SCE)Reference
Ferrocenylmethyl 4-iodobenzoateCyclic VoltammetryIrreversible reduction and cleavage of the aryl iodide bond.-1.75 V acs.org
Diatrizoate (Iodinated X-ray contrast agent)Cyclic VoltammetryOnset of reduction corresponding to deiodination.-1.1 V nih.gov

Theoretical and Computational Chemistry Studies of Benzyl 2 Fluoro 4 Iodobenzoate

Quantum Chemical Calculations for Electronic Structure and Properties

Detailed quantum chemical calculations are essential for elucidating the electronic characteristics of a molecule. For Benzyl (B1604629) 2-fluoro-4-iodobenzoate, such studies would provide invaluable insights into its reactivity, stability, and spectroscopic properties.

Molecular Orbital Analysis (HOMO-LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. To date, no specific studies have reported the calculated HOMO-LUMO energies or the spatial distribution of these orbitals for Benzyl 2-fluoro-4-iodobenzoate.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, an MEP analysis would be particularly insightful in revealing the influence of the electron-withdrawing fluorine atom and the large, polarizable iodine atom on the electrostatic potential of the aromatic ring and the ester group. This information is critical for predicting non-covalent interactions, including hydrogen and halogen bonding. Regrettably, no MEP maps for this compound are available in the current body of scientific literature.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the benzyl group and the ester linkage suggests that this compound can adopt multiple conformations. A thorough conformational analysis would identify the most stable geometries and the energy barriers between them. The generation of a potential energy surface would map these conformational changes, providing a comprehensive understanding of the molecule's flexibility and preferred spatial arrangements. This area of research remains unexplored for this specific compound.

Detailed Analysis of Intermolecular Interactions

The presence of both fluorine and iodine atoms on the benzene (B151609) ring makes this compound a prime candidate for engaging in complex intermolecular interactions, particularly halogen bonding.

Nature and Strength of Halogen Bonds

The iodine atom in this compound is expected to possess a region of positive electrostatic potential, known as a σ-hole, which can act as a halogen bond donor. A detailed computational analysis could characterize the nature and strength of these potential halogen bonds with various acceptor atoms. Such an investigation would be pivotal in understanding the crystal packing of this compound and its potential for use in crystal engineering and supramolecular chemistry. As of now, no studies have been published that specifically detail the halogen bonding properties of this compound.

Quantification of Arene-Arene and Other Non-Covalent Interactions

The presence of two aromatic rings in this compound—the benzyl ring and the substituted benzoate (B1203000) ring—allows for arene-arene interactions. These can be categorized into stacking (face-to-face) and edge-to-face (T-shaped) interactions. The electronic nature of these rings, modified by the electron-withdrawing fluorine and iodine atoms, plays a key role in the strength and geometry of these interactions. Theoretical models like Density Functional Theory (DFT) are employed to calculate the binding energies of different dimeric conformations of the molecule, providing quantitative estimates of the stability conferred by these interactions.

Halogen bonding is another critical non-covalent interaction in this molecule, arising from the presence of the iodine atom. The iodine atom can act as a halogen bond donor, interacting with nucleophilic atoms or regions in neighboring molecules. This is due to the phenomenon of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite to the C-I covalent bond. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these bonds, identifying bond critical points and quantifying their strength.

In addition to arene-arene and halogen bonding, weaker C-H···π and C-H···O hydrogen bonds can further stabilize the molecular structure. The interplay of these various non-covalent forces dictates the three-dimensional arrangement of this compound molecules in the solid state.

Below is a summary of the key non-covalent interactions anticipated in this compound and the computational methods used to study them.

Interaction TypeDescriptionComputational Methodologies for Quantification
Arene-Arene Interactions Interactions between the π-systems of the benzyl and benzoate rings, including π-π stacking and T-shaped (edge-to-face) conformations.- DFT Calculations: To determine the interaction energies of different dimeric arrangements. - Symmetry-Adapted Perturbation Theory (SAPT): To decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion.
Halogen Bonding The interaction between the electrophilic region (σ-hole) of the iodine atom and a nucleophilic atom (e.g., the carbonyl oxygen) of a neighboring molecule.- QTAIM Analysis: To identify bond critical points and characterize the nature of the interaction. - NCI Plots: To visualize and identify regions of non-covalent interactions. - Molecular Electrostatic Potential (MEP) Maps: To visualize the σ-hole on the iodine atom.
Hydrogen Bonding Weak hydrogen bonds such as C-H···O and C-H···π, where a hydrogen atom acts as a bridge between two electronegative atoms or a π-system.- Geometric Analysis: Examination of bond lengths and angles from optimized structures. - Atoms in Molecules (AIM) Theory: To characterize the bond paths and electron density at the bond critical points.

Predictive Modeling for Synthetic Design and Reactivity Control

Predictive modeling, leveraging computational chemistry and machine learning, offers a powerful paradigm for the rational design of synthetic routes to molecules like this compound and for controlling their reactivity. These models can forecast reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways, thereby accelerating the process of chemical synthesis and discovery.

For the synthesis of this compound, which involves the formation of an ester bond and the presence of multiple functional groups on the aromatic rings, predictive models can be invaluable. For instance, computational tools can predict the most likely sites for electrophilic or nucleophilic attack on the precursor molecules, guiding the regioselectivity of the synthesis. DFT calculations can be used to model the transition states of key reaction steps, providing insights into the reaction kinetics and helping to identify potential side reactions. Information-theoretic quantities derived from DFT can also be used to predict the reactivity and regioselectivity in electrophilic aromatic substitution reactions.

Furthermore, machine learning models, trained on large datasets of chemical reactions, can predict the feasibility and potential yield of a given synthetic step. For a target molecule like this compound, these models could help in selecting the most efficient esterification method or in designing a multi-step synthesis from readily available starting materials. Computational resources are being developed that can even retrospectively suggest synthetic pathways for complex aromatic compounds.

In terms of reactivity control, predictive modeling can help in understanding how the fluoro and iodo substituents influence the chemical properties of the benzyl benzoate core. For example, computational models can predict how these substituents affect the molecule's susceptibility to further functionalization, such as nucleophilic aromatic substitution or cross-coupling reactions at the C-I bond. This predictive capability is crucial for designing subsequent transformations of this compound into more complex molecules.

The table below outlines various predictive modeling approaches and their specific applications in the context of this compound.

Modeling ApproachApplication in Synthetic DesignApplication in Reactivity Control
Density Functional Theory (DFT) - Transition State Modeling: To understand reaction mechanisms and predict kinetic barriers for key synthetic steps. - Regioselectivity Prediction: To determine the most likely site of reaction on precursor molecules.- Frontier Molecular Orbital (FMO) Analysis: To predict the sites of electrophilic and nucleophilic attack on the molecule. - Calculation of Reaction Enthalpies: To assess the thermodynamic feasibility of potential follow-up reactions.
Machine Learning (ML) Models - Retrosynthetic Analysis: To propose novel and efficient synthetic routes. - Reaction Condition Optimization: To predict the optimal solvent, temperature, and catalyst for a given transformation.- Prediction of Reaction Outcomes: To forecast the products of a reaction with a given set of reagents. - Quantitative Structure-Activity Relationship (QSAR): To correlate the molecular structure with its chemical reactivity.
Computational Reaction Planning Tools - Automated Pathway Generation: To systematically explore the space of possible synthetic routes. - Scoring and Ranking of Pathways: To identify the most promising synthetic strategies based on predicted yield, cost, and other metrics.- In Silico Screening of Reactants: To virtually test the reactivity of this compound with a library of potential reaction partners.

Future Perspectives and Emerging Directions in Benzyl 2 Fluoro 4 Iodobenzoate Research

Development of Green Chemistry Approaches for Synthesis

The synthesis of specialty chemicals like Benzyl (B1604629) 2-fluoro-4-iodobenzoate is increasingly scrutinized through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of renewable resources. Future research will likely focus on moving away from traditional esterification methods that may involve harsh conditions or stoichiometric reagents.

Key green chemistry strategies applicable to the synthesis of Benzyl 2-fluoro-4-iodobenzoate include:

Catalytic Processes : The development of novel catalysts is paramount. Heterogeneous catalysts, such as solid composite oxides containing elements like Zr, Cu, Al, and Zn, offer the advantage of being easily separable from the reaction mixture and reusable, enabling continuous reaction processes. google.com For the synthesis of the parent compound, benzyl benzoate (B1203000), gold nanoparticles supported on materials like organically modified silica (B1680970) (ORMOSIL) have shown high efficiency in the one-pot aerobic oxidation of benzyl alcohol followed by esterification, using oxygen as the sole oxidant under mild conditions. qualitas1998.net Adapting such catalytic systems for the specific synthesis of this compound from 2-fluoro-4-iodobenzoic acid and benzyl alcohol represents a significant green advancement.

Solvent-Free Reactions : Eliminating organic solvents, which are often toxic and contribute significantly to chemical waste, is a core principle of green chemistry. nih.gov Mechanochemical methods, where mechanical energy is used to drive reactions, are a promising solvent-free alternative. nih.govresearchgate.net

Energy Efficiency : Traditional heating methods are often inefficient. uwlax.edu Alternative energy sources like microwave irradiation can dramatically reduce reaction times and energy consumption. ijprdjournal.comijsdr.org Studies on the microwave-assisted synthesis of esters like propyl benzoate and butyl benzoate have demonstrated completion in minutes compared to much longer periods for conventional heating. ijsdr.orgrasayanjournal.co.in

Green Synthesis StrategyPotential Advantages for this compound
Heterogeneous Catalysis Reusable catalysts, simplified product purification, continuous processing. google.com
Solvent-Free Conditions Reduced waste, lower environmental impact, increased safety. nih.gov
Microwave Irradiation Shorter reaction times, reduced energy consumption, potentially higher yields. ijprdjournal.comrasayanjournal.co.in
One-Pot Synthesis Increased efficiency, reduced waste from intermediate purification steps. qualitas1998.net

Exploration of Unconventional Activation Methods for Chemical Transformations

Unconventional activation methods provide alternative energy sources to traditional thermal heating, often leading to unique reactivity, faster reaction rates, and improved energy efficiency. uwlax.eduresearchgate.net For a molecule like this compound, these methods can be applied to both its synthesis and its subsequent chemical transformations.

Photocatalysis : Visible-light photoredox catalysis is a powerful tool for forming fluorinated aromatic compounds. mdpi.comresearchgate.netvapourtec.com This method uses light to generate reactive radical intermediates under mild conditions. mdpi.com It could be employed to introduce the fluorine atom onto a pre-formed benzyl iodobenzoate scaffold or to functionalize the this compound molecule itself. The C-I bond, in particular, is susceptible to photocatalytic activation for subsequent coupling reactions.

Mechanochemistry : This technique uses mechanical force, typically through ball milling, to induce chemical reactions. nih.gov It is an effective solvent-free method that can lead to different reaction pathways compared to solution-based chemistry. researchgate.net The synthesis of esters and other functional molecules has been successfully demonstrated using mechanochemistry, offering a green and efficient route. researchgate.netcardiff.ac.uk

Microwave-Assisted Synthesis : Microwaves provide rapid and uniform heating of the reaction mixture, significantly accelerating reaction rates. ijprdjournal.comrasayanjournal.co.in This has been widely applied to organic synthesis, including esterification reactions, where it can reduce reaction times from hours to minutes. ijsdr.orgrasayanjournal.co.inindexcopernicus.com The synthesis of this compound via microwave-assisted esterification of 2-fluoro-4-iodobenzoic acid and benzyl alcohol is a promising area for optimization.

Sonochemistry : The application of high-intensity ultrasound can induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. hielscher.com This phenomenon can enhance reaction rates and yields in various chemical processes, including esterification. tandfonline.commdpi.comtugab.bg Sonochemical methods are noted for their efficiency and can often be performed at room temperature, reducing energy consumption. tugab.bg

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery of new molecules and the optimization of synthetic routes. nih.govdrugtargetreview.com

For this compound, AI and ML can be integrated in several ways:

De Novo Design : Generative models can design novel molecules with desired properties. nih.govdigitellinc.comyoutube.com By training these models on large datasets of existing compounds, they can propose new structures based on the this compound scaffold that are optimized for specific biological activities or material properties. A key challenge is ensuring the synthetic feasibility of the generated molecules, a problem that newer models address by incorporating reaction rules and building blocks into the generation process. drugtargetreview.com

Reaction Optimization : ML algorithms can predict the optimal conditions for a chemical reaction, such as temperature, solvent, and catalyst, thereby minimizing the number of experiments required. beilstein-journals.org Global models can suggest initial conditions for the synthesis of this compound by learning from vast reaction databases, while local models can fine-tune these parameters to maximize yield and purity. beilstein-journals.org

Computer-Aided Synthesis Planning (CASP) : Retrosynthesis software powered by AI can propose viable synthetic pathways for a target molecule. nih.gov For complex derivatives of this compound, these tools can identify novel and efficient routes, breaking down the structure into readily available starting materials.

Multi-component Reactions and Cascade Processes

The structure of this compound makes it an ideal substrate for further elaboration using these methods:

Cross-Coupling Cascades : The aryl-iodide bond is a versatile functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). A cascade process could be envisioned where an initial coupling at the iodine position introduces a new functional group, which then participates in a subsequent intramolecular cyclization or reaction, leading to complex heterocyclic systems.

MCRs as a Building Block : this compound could serve as a key component in MCRs. For instance, it could be incorporated into isocyanide-based MCRs or other condensation reactions to rapidly generate libraries of diverse compounds for screening purposes. One-pot synthesis-functionalization strategies are becoming increasingly important for streamlining access to complex molecules like substituted 1,3,4-oxadiazoles from carboxylic acid derivatives. acs.orgnih.gov

The development of cascade reactions is crucial from both an economic and a green chemistry perspective, as it minimizes reagents and energy while creating multiple chemical bonds and stereocenters in a single step. arkat-usa.org

New Frontiers in Supramolecular Assembly and Functional Materials

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The iodo-substituent on this compound is particularly significant in this context due to its ability to act as a halogen bond (XB) donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base.

Crystal Engineering : The iodine atom on the benzene (B151609) ring can direct the assembly of molecules in the solid state, forming predictable supramolecular architectures. mdpi.com By pairing this compound with suitable halogen bond acceptors, it may be possible to construct novel co-crystals and organic frameworks with tailored properties, such as specific electronic or optical responses. The interplay between the electron-deficient iodine and electron-rich partners can lead to the formation of well-defined structures like infinite chains or discrete oligomers. mdpi.com

Functional Materials : The unique electronic properties conferred by the fluoro- and iodo-substituents could be harnessed in the design of functional materials. For example, supramolecular assemblies based on this molecule could find applications in electronics, sensing, or as adsorbents. Organic-inorganic hybrid materials incorporating electron-rich groups have shown promise for capturing iodine, a process relevant to nuclear waste remediation. nih.gov The principles of supramolecular assembly with hypervalent iodine compounds also open possibilities for creating dynamic host-guest systems and new materials. nih.govresearchgate.net

The combination of the benzyl ester group, which provides conformational flexibility, with the rigid, functionalized aromatic ring makes this compound a compelling candidate for the construction of advanced supramolecular systems and functional materials.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are recommended for characterizing Benzyl 2-fluoro-4-iodobenzoate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the structure, focusing on fluorine and iodine coupling patterns. For example, 19^19F NMR can resolve fluorine environments, while 1^1H NMR identifies benzyl and aromatic protons .
  • Infrared (IR) Spectroscopy : Detect functional groups like ester carbonyl (C=O stretch ~1720 cm1^{-1}) and C-I bonds (500-600 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal structure and confirm stereochemistry, as demonstrated in studies of analogous benzoate esters .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, noting the isotopic pattern due to iodine (127^{127}I) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .
  • First Aid Measures :
  • Inhalation : Immediately move to fresh air; administer artificial respiration if needed .
  • Skin/Eye Contact : Rinse with water for ≥15 minutes; seek medical attention if irritation persists .
  • Storage : Store in a sealed container in a dry, ventilated area away from ignition sources .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the iodine position. Monitor yield variations with ligand systems (e.g., SPhos vs. XPhos) .
  • Solvent and Temperature Optimization : Use a uniform experimental design to assess solvent polarity (e.g., DMF vs. THF) and temperature (60–120°C). For example, higher temperatures may improve iodine displacement in SNAr reactions but risk ester hydrolysis .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to esterification or iodination steps, as shown in benzyl acetate synthesis studies .

Q. How can contradictory biological activity data for this compound derivatives be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Perform IC50_{50} assays across multiple concentrations to identify non-linear effects, especially in antimicrobial or anticancer studies .
  • Metabolic Stability Tests : Use liver microsome assays to assess compound degradation, which may explain variability in in vivo vs. in vitro results .
  • Computational Modeling : Apply DFT calculations to correlate electronic properties (e.g., Hammett constants) with bioactivity trends, as seen in thiazole derivative studies .

Q. What strategies mitigate low yields in cross-coupling reactions involving the iodine substituent?

  • Methodological Answer :

  • Preactivation of Substrates : Pre-iodinate the benzoate ester using NIS (N-iodosuccinimide) to enhance reactivity in palladium-catalyzed reactions .
  • Additive Screening : Introduce silver salts (e.g., Ag2_2CO3_3) to scavenge iodide byproducts, improving catalytic turnover .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity, as demonstrated in thiadiazole syntheses .

Experimental Design and Data Analysis

Q. How should researchers design experiments to study the hydrolytic stability of this compound?

  • Methodological Answer :

  • pH-Dependent Studies : Incubate the compound in buffers (pH 2–12) at 37°C, monitoring degradation via HPLC. Compare half-lives to identify labile conditions .
  • Activation Energy Calculation : Use Arrhenius plots from accelerated stability testing (e.g., 40–80°C) to predict shelf life under storage conditions .

Q. What computational tools are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation barriers for iodine displacement. Compare with experimental kinetic data .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., iodine and carbonyl carbons) to predict reaction sites .

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